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Compound of Interest

Compound Name: 3-Nonen-2-one

Cat. No.: B088694

Introduction

3-Nonen-2-one (CAS: 14309-57-0) is an a,B-unsaturated ketone that serves as a versatile and
high-impact flavoring agent in the food and fragrance industries.[1][2] As a naturally occurring
compound found in various foods and plants, it imparts a complex aroma profile characterized
by strong nutty, fruity, and oily notes.[1][3][4] Its unique sensory characteristics make it a
valuable component for building authentic and complex flavor profiles in a wide array of
products, from fruit beverages to savory meat dishes. These application notes provide a
comprehensive overview of its properties, regulatory status, and applications, along with
detailed protocols for its analysis and sensory evaluation.

Physicochemical and Sensory Properties

3-Nonen-2-one is a colorless to pale yellow liquid with a distinct odor profile.[5] Its physical
properties are critical for its handling, stability, and performance in various food matrices.

1.1 Physicochemical Data

The key physicochemical properties of 3-Nonen-2-one are summarized in the table below.
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Property Value Reference(s)
IUPAC Name (E)-non-3-en-2-one [6]

Synonyms Methyl heptenyl ketone [31[7]

CAS Number 14309-57-0 [1][21[3]
Molecular Formula C9H160 [31[61[7]
Molecular Weight 140.22 g/mol [6][8]
Appearance Colorless clear liquid [31[7]

Boiling Point 198.0 °C at 760 mmHg [31[7]

Flash Point 79.44 °C (175.0 °F) [31[7]

Specific Gravity 0.843-0.846 @ 25 °C [31[7]

B Soluble in alcohol; Water:
Solubility . [310711°]
~349.5 mg/L @ 25°C (est.)

1.2 Sensory Profile

3-Nonen-2-one possesses a multifaceted aroma and flavor. Its primary descriptors are strong
and nutty, with significant fruity undertones reminiscent of peach, melon, and avocado.[1][2]
Depending on the concentration and matrix, it can also present oily, fermented, waxy, and blue
cheese notes.[3] The complex profile includes fatty, spicy, weedy, and even licorice nuances.[7]
This complexity allows it to add depth and authenticity to a wide variety of flavor systems.

Regulatory Status and Natural Occurrence

The use of 3-Nonen-2-one as a flavoring agent is governed by food safety regulations
worldwide.

2.1 Regulatory Information
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Agency | Designation Identifier | Status Reference(s)
FEMA Number 3955 [1][3][6][10]
JECFA Number 1136 [3][6][10]
"No safety concern at current
JECFA Evaluation levels of intake when used as [6]
a flavouring agent" (2002).
Listed as a flavoring agent or
FDA Status _ [6]
adjuvant.
Flavouring substance number
EU DG SANTE [3][7]

07.188.

GHS Classification

May cause serious eye
irritation (H319).

[6](8]

2.2 Natural Occurrence

3-Nonen-2-one is a naturally occurring volatile compound and has been identified in a variety

of foods and plants, including:

Asparagus[4]

Crayfish[3][7]

Peaches and Apricots[1]

Applications in Flavor Systems

The unique sensory profile of 3-Nonen-2-one makes it suitable for a diverse range of flavor

Various plants such as Akebia trifoliata, Arctostaphylos uva-ursi, and Centella asiatica.[6][8]

applications, from enhancing fruit notes to providing savory depth.
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Core Sensory Attributes Flavor Applications

Fatty / Oily
(Waxy, Fermented)

Dairy & Other
(Blue Cheese, Butter, Vanilla)

Savory Flavors
(Chicken, Beef, Mushroom)

Nutty

3-Nonen-2-one (Hazelnut)

Fruit Flavors
(Peach, Apricot, Berry)

Fruity
(Peach, Melon)

Click to download full resolution via product page

Caption: Logical flow of 3-Nonen-2-one's attributes to applications.

3.1 Suggested Usage Levels

The following table provides starting recommendations for incorporating 3-Nonen-2-one into
flavors intended for use at 0.05% in a finished product (e.g., beverage).[1]
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Suggested Level in

Specific
Flavor Category o Flavor Concentrate  Effect
Application
(ppm)
Adds authenticity and
Fruit Peach, Apricot 200 reinforces skin

character.

Strawberry, Lime,

Provides subtle

20 complexity and
Plum o
authenticity.
Adds subtlety to
Black Currant 10

realistic profiles.

Creates realistic

Nut Hazelnut, Peanut 100 - 200 character and fruity
complexity.
_ _ Enhances nutty
Pistachio 50 ]
profile.
Chicken (Boiled, Adds depth and
Savory 100 - 500

Fried)

realism.

Enhances savory

Beef (Boiled, Roast) 200
character.
Benefits both raw and
Mushroom 200 ]
cooked profiles.
) Contributes to a
French Fries 500+ ) )
freshly fried profile.
Moves profile away
Other Vanilla 100 from simple vanillin
notes.
Adds complexity to
Butter 50 - 100 fresh and cooked
notes.
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Works well in
Tea (Black) 50 combination with other

ketones.

Olfactory Perception Pathway

The perception of 3-Nonen-2-one begins with its interaction with olfactory receptors in the
nasal cavity. This interaction initiates a signal transduction cascade that results in the
perception of its characteristic aroma in the brain. The diagram below illustrates a simplified,
generalized pathway for olfactory signaling.
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Caption: Simplified diagram of the olfactory signal transduction pathway.
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Experimental Protocols

The following sections detail example protocols for the quantitative and sensory analysis of 3-
Nonen-2-one. These are intended as templates and may require optimization for specific
matrices.

5.1 Protocol 1: Quantification by SPME-GC-MS

Objective: To quantify the concentration of 3-Nonen-2-one in a liquid food matrix (e.g., fruit

juice).

Materials:

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Solid Phase Microextraction (SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps

Analytical balance, vortex mixer, and centrifuge

3-Nonen-2-one analytical standard

Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone)

Sodium chloride (NaCl)
Methodology:

o Calibration Curve: Prepare a series of calibration standards by spiking a control matrix (or
water) with known concentrations of 3-Nonen-2-one and a fixed concentration of the internal
standard.

e Sample Preparation:
o Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

o Add a fixed amount of internal standard.
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o Add 2 g of NaCl to enhance volatile release (salting-out effect).
o Immediately seal the vial.

o Vortex for 30 seconds.

o SPME Extraction:
o Place the vial in the autosampler tray.
o Incubate at 50°C for 15 minutes with agitation.
o Expose the SPME fiber to the headspace for 30 minutes at 50°C.

e GC-MS Analysis:

[¢]

Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
o Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C
at 20°C/min (hold 5 min).

o MS Parameters: Electron lonization (El) at 70 eV. Scan range m/z 35-350. Use Selected
lon Monitoring (SIM) for target ions (e.g., m/z 43, 85 for 3-nonen-2-one) for higher
sensitivity.

o Data Analysis:

(¢]

Integrate the peak areas for 3-Nonen-2-one and the internal standard.

[¢]

Calculate the ratio of the analyte peak area to the IS peak area.

[¢]

Determine the concentration using the prepared calibration curve.
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1. Sample Preparation

(5 mL sample + IS + NaCl in vial)

2. SPME Headspace Extraction
(Incubate & Expose Fiber)

3. GC-MS Analysis
(Thermal Desorption & Separation)

4. Data Processing
(Peak Integration)

5. Quantification
(Calculation via Calibration Curve)

Click to download full resolution via product page

Caption: Experimental workflow for SPME-GC-MS gquantification.

5.2 Protocol 2: Sensory Evaluation - Descriptive Analysis

Objective: To characterize the sensory profile of 3-Nonen-2-one in a specific food base (e.g.,
yogurt) and determine its impact at different concentrations.

Materials:
¢ Trained sensory panel (8-12 panelists).
« Plain yogurt (control).

+ Solutions of 3-Nonen-2-one in a suitable solvent (e.g., ethanol or triacetin) at various
concentrations.

e Sample cups with lids, coded with random 3-digit numbers.
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e Sensory evaluation software or ballots.
Methodology:
o Panelist Training:

o Conduct orientation sessions to familiarize panelists with the target aroma attributes (e.g.,
nutty, fruity, oily, cheesy).

o Use reference standards for each attribute to anchor the panel.
o Perform practice runs to ensure panelist consistency and repeatability.
e Sample Preparation:

o Prepare three test samples by spiking the yogurt base with 3-Nonen-2-one to achieve
target concentrations (e.g., 0.5 ppm, 2 ppm, 5 ppm).

o Prepare a control sample (yogurt with solvent only).

o Portion 20g of each sample into coded cups. Prepare samples 1 hour before evaluation
and keep refrigerated.

o Evaluation Procedure:

[e]

Conduct the evaluation in isolated sensory booths under controlled lighting and
temperature.

o Present the four samples (one control, three test) to each panelist in a randomized,
balanced order.

o Instruct panelists to evaluate the aroma first, then the flavor.

o Panelists rate the intensity of each pre-defined attribute (e.g., "nutty," "peach," "oily,"
"fermented") on a 15-point intensity scale.

o

Provide unsalted crackers and water for palate cleansing between samples.
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o Data Analysis:

o Collect the intensity ratings for each attribute from all panelists.

o Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant
differences between the samples for each attribute.

o Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ.

o Visualize the results using spider web plots or bar charts to compare the sensory profiles
of the different concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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